molecular formula C9H17N5 B13313665 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13313665
M. Wt: 195.27 g/mol
InChI Key: FGPSTTJXHOEZEC-UHFFFAOYSA-N
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Description

The chemical compound 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a synthetic scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a piperidine ring and a 1,2,3-triazole moiety. The piperidine group is a common feature in bioactive molecules that interact with G protein-coupled receptors (GPCRs) and other enzymatic targets . The 1,2,3-triazole ring is highly valued for its stability under physiological conditions, its ability to participate in hydrogen bonding, and its utility as a linker in bio-conjugation and lead optimization efforts using click chemistry methodologies . This specific molecular architecture suggests potential as a versatile core structure for developing novel therapeutic agents. Researchers can investigate its application across various domains. In infectious disease research, triazole-linked scaffolds are explored for their efficacy against pathogens, including the malaria parasite Plasmodium falciparum . In immunology and oncology, piperidine-containing heterocycles are being studied as potential inhibitors of critical protein targets, such as the NLRP3 inflammasome, which is implicated in a range of inflammatory diseases . The flexibility of this scaffold allows for strategic structural diversification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity for specific biological targets . This compound is presented to the scientific community as a tool for probing new biological mechanisms and advancing hit-to-lead campaigns.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)triazol-4-amine

InChI

InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-6-13-4-2-1-3-5-13/h8H,1-7,10H2

InChI Key

FGPSTTJXHOEZEC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step processThe reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition (click chemistry) to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity. Additionally, the piperidine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (Target) Not explicitly given* - 2-(piperidin-1-yl)ethyl Piperidine enhances lipophilicity; triazole enables directional interactions
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride C11H12ClF3N4† 141.62 (unverified) [4-(Trifluoromethyl)phenyl]methyl Trifluoromethyl group increases metabolic stability and lipophilicity
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine C8H14N4O 182.22 2-(oxolan-3-yl)ethyl Oxolane (tetrahydrofuran) improves water solubility
1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine C11H18N4O 222.29 Ethyl, piperidin-1-ylcarbonyl Pyrazole core with piperidine carbonyl; altered hydrogen bonding capacity
4-(Pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine C7H10N4O‡ - Pyrrolidine-1-carbonyl Triazol-5-amine isomer; pyrrolidine reduces steric bulk
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine C8H12N6 192.22 2-(1-methyl-1H-pyrazol-4-yl)ethyl Dual heterocycles (triazole + pyrazole) enhance π-stacking potential

*Molecular formula inferred as C9H16N6 (piperidin-1-yl: C5H10N; ethyl: C2H4; triazol-4-amine: C2H3N3). †Molecular formula discrepancy noted in ; calculated formula based on compound name. ‡Formula derived from pyrrolidine (C4H8N) + carbonyl + triazol-5-amine (C2H3N3).

Biological Activity

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring connected to a triazole ring via an ethyl linker, which enhances its chemical reactivity and biological interactions. The following sections will detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves a multi-step process, often employing azide-alkyne cycloaddition (click chemistry) with copper(I) catalysts. This method allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity. The compound's structure can be represented as follows:

\text{Molecular Formula C 10}H_{14}N_{4}}

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against various pathogens including Staphylococcus aureus and Candida auris. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.97 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMIC (μg/mL)MBC (μg/mL)
Derivative 7bStaphylococcus aureus0.250.50
pta1Candida auris0.240.97
pta2Candida auris0.303.00

Anticancer Activity

Additionally, studies have highlighted the anticancer potential of related triazole derivatives. For example, some derivatives were found to induce apoptosis and cell cycle arrest in cancer cell lines. The mechanism involved disruption of cellular membranes and modulation of signaling pathways associated with cell survival and death .

Table 2: Anticancer Activity of Piperidine-Based Triazoles

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
pta1HeLa5.0Apoptosis induction
pta2MCF-73.5Cell cycle arrest in S-phase

The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets such as enzymes and receptors. The triazole ring can interact with metal ions crucial for enzyme function, while the piperidine moiety enhances membrane permeability, facilitating cellular uptake .

Comparative Analysis

When compared to similar compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole derivatives or other triazole analogs lacking the piperidine structure, this compound exhibits enhanced versatility in terms of chemical reactivity and biological efficacy due to the unique combination of functional groups present in its structure.

Table 3: Comparison with Similar Compounds

CompoundStructure TypeNotable Activity
1-[2-(piperidin-1-yl)ethyl]-triazoleTriazole + PiperidineHigh antimicrobial activity
1-(2-(piperidin-1-yl)ethyl)-pyrrolePyrrole + PiperidineModerate activity
Simple piperidine derivativesPiperidine onlyLow reactivity and activity

Q & A

Q. What synthetic routes are recommended for 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by alkylation or amination to introduce the piperidine-ethyl moiety. Key parameters include:
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) improve solubility and reaction efficiency .
  • Catalysts : Copper(I) bromide (CuBr) or sodium hydride (NaH) accelerates cycloaddition and alkylation steps .
  • Temperature : Controlled heating (e.g., 35°C for 48 hours) ensures completion while minimizing side reactions .
    Purification often employs column chromatography or recrystallization to isolate high-purity product .

Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon backbone, with shifts indicating triazole (δ 7.5–8.0 ppm) and piperidine (δ 1.4–2.8 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 215 [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Peaks near 3298 cm1^{-1} confirm amine N-H stretches .
    Thin-layer chromatography (TLC) monitors reaction progress .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :
  • Medicinal Chemistry : Acts as a scaffold for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its triazole-piperidine structure enables hydrogen bonding and hydrophobic interactions with biological targets .
  • Chemical Biology : Used to develop fluorescent probes via functionalization at the triazole amine .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Reagent stoichiometry : Excess alkylating agents (e.g., 2-bromoethylpiperidine) improve substitution efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to <6 hours) while maintaining yield .
  • Side-product mitigation : Use of cesium carbonate (Cs2_2CO3_3) as a base minimizes elimination byproducts during alkylation .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in enzyme inhibition?

  • Methodological Answer :
  • Analog synthesis : Introduce substituents (e.g., fluorine at the triazole 5-position) to assess steric/electronic effects on binding .
  • Molecular docking : Computational modeling predicts interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • Biological assays : Compare IC50_{50} values across derivatives to identify critical pharmacophores .

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Control variables like buffer pH and co-solvents (e.g., DMSO concentration) to ensure reproducibility .
  • Off-target profiling : Use broad-panel enzyme assays to identify non-specific interactions .
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .

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